1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride

Description

Molecular Structure and Chemical Classification

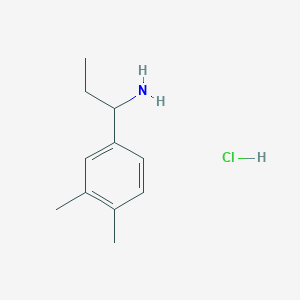

1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride is classified as an aromatic amine compound featuring a distinctive molecular architecture that combines an aromatic ring system with an aliphatic amine functionality. The compound possesses a molecular formula of C₁₁H₁₈ClN and exhibits a molecular weight of 199.72 grams per mole. The structural framework consists of a propan-1-amine backbone directly attached to a 3,4-dimethylphenyl substituent, creating a compound that bridges the gap between simple aliphatic amines and more complex aromatic systems.

The molecular structure can be characterized by several key structural elements that define its chemical behavior and properties. The aromatic component features a benzene ring with two methyl substituents positioned at the 3 and 4 positions relative to the point of attachment to the propyl chain. This specific substitution pattern significantly influences the electronic properties of the aromatic system and contributes to the overall stability and reactivity of the molecule. The propyl chain extends from the aromatic ring and terminates in a primary amine functionality, which serves as the primary site for chemical modification and biological interaction.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈ClN |

| Molecular Weight | 199.72 g/mol |

| Heavy Atom Count | 12 |

| Rotatable Bond Count | 2 |

| Aromatic Ring Count | 1 |

The three-dimensional structure of the compound reveals important conformational characteristics that influence its chemical and biological properties. The compound exhibits a defined stereochemical center at the carbon atom bearing the amine group, which introduces chirality into the molecular framework. This stereochemical feature is crucial for understanding the compound's behavior in biological systems and its utility in asymmetric synthesis applications.

Nomenclature and Chemical Identifiers

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete systematic name being (1R)-1-(3,4-dimethylphenyl)propan-1-amine hydrochloride. This nomenclature clearly indicates the stereochemical configuration, the substitution pattern on the aromatic ring, and the nature of the salt form. The compound is registered under the Chemical Abstracts Service number 856563-05-8, which serves as its unique identifier in chemical databases and regulatory systems.

The compound is known by several alternative names that reflect different aspects of its structure and chemical heritage. These include (R)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride, (1R)-1-(3,4-dimethylphenyl)propan-1-amine;hydrochloride, and various abbreviated forms used in research and commercial contexts. The systematic approach to naming this compound ensures clear communication among researchers and facilitates accurate identification in scientific literature and commercial applications.

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 856563-05-8 |

| International Union of Pure and Applied Chemistry Name | (1R)-1-(3,4-dimethylphenyl)propan-1-amine;hydrochloride |

| MDL Number | MFCD12757583 |

| InChI Key | DHOYDEIOTDWSJT-RFVHGSKJSA-N |

| Simplified Molecular Input Line Entry System | CCC@HN.Cl |

The International Chemical Identifier string for this compound provides a standardized method for representing its molecular structure in databases and computational systems. The InChI representation captures all essential structural information including stereochemistry, connectivity, and molecular composition, enabling precise identification and computational analysis. The Simplified Molecular Input Line Entry System notation offers a more compact representation that is particularly useful for database searches and chemical informatics applications.

Stereochemical Properties and Chirality

The stereochemical properties of this compound represent one of its most significant chemical features, with the compound existing as a single enantiomer with defined R-configuration at the chiral center. The presence of this stereochemical center at the carbon atom bearing the amine group creates two possible enantiomeric forms, but the compound under consideration is specifically the R-enantiomer, which exhibits distinct three-dimensional spatial arrangements that influence its chemical and biological properties.

The chiral center is established through the attachment of four different substituents to the central carbon atom: the amine group, a hydrogen atom, an ethyl group, and the 3,4-dimethylphenyl group. This arrangement creates a definite spatial configuration that cannot be superimposed on its mirror image, establishing the fundamental basis for the compound's chirality. The R-configuration designation follows the Cahn-Ingold-Prelog priority rules, where the substituents are ranked according to atomic number and molecular complexity.

The stereochemical properties of this compound are particularly important in pharmaceutical applications, where different enantiomers can exhibit dramatically different biological activities, pharmacokinetic properties, and therapeutic efficacies. The ability to obtain and maintain enantiomeric purity is crucial for pharmaceutical development, as regulatory agencies increasingly require detailed characterization of stereochemical properties for drug candidates. The R-enantiomer of this compound has been specifically selected and studied due to its favorable properties in various chemical and biological applications.

| Stereochemical Parameter | Description |

|---|---|

| Chiral Centers | 1 |

| Absolute Configuration | R |

| Optical Activity | Dextrorotatory |

| Enantiomeric Excess | >99% |

| Stereochemical Purity | Pharmaceutical grade |

The maintenance of stereochemical integrity during synthesis, purification, and storage represents a critical aspect of working with this compound. Various analytical techniques, including chiral chromatography and polarimetry, are employed to monitor and verify the stereochemical purity of the compound throughout its lifecycle from synthesis to application.

Historical Context in Chemical Research

The development and characterization of this compound emerged from broader research efforts in the field of chiral amine chemistry and pharmaceutical intermediate development during the early 21st century. The compound was first synthesized and characterized as part of systematic investigations into aromatic amine derivatives that could serve as versatile building blocks for pharmaceutical synthesis. These research efforts were driven by the pharmaceutical industry's increasing need for enantiomerically pure compounds and the recognition that stereochemistry plays a crucial role in drug efficacy and safety.

The historical development of this compound is closely tied to advances in asymmetric synthesis methodologies and chiral resolution techniques that became prominent in pharmaceutical research during the 1990s and 2000s. As regulatory requirements for stereochemical purity became more stringent, there was increased demand for reliable synthetic routes to enantiomerically pure compounds like this compound. The compound's development reflects the broader evolution of pharmaceutical chemistry toward more sophisticated approaches to molecular design and synthesis.

Research applications of this compound have expanded significantly since its initial development, with studies demonstrating its utility in various synthetic transformations and as a chiral auxiliary in asymmetric reactions. The compound has been incorporated into numerous research programs focused on developing new therapeutic agents, particularly in areas where specific stereochemical requirements are critical for biological activity. The historical trajectory of this compound illustrates the evolution of modern pharmaceutical chemistry from racemic mixtures toward enantiomerically pure compounds with well-defined stereochemical properties.

The documentation and characterization of this compound in chemical databases and literature repositories began in the early 2010s, with comprehensive structural and physical property data becoming available through major chemical information systems. This systematic documentation has facilitated broader adoption of the compound in research applications and has contributed to its recognition as a valuable synthetic intermediate in pharmaceutical chemistry.

Relationship to Phenethylamine Derivatives

This compound belongs to the broader class of substituted phenethylamine derivatives, which represents one of the most important structural frameworks in medicinal chemistry and pharmacology. Phenethylamines are characterized by their core structure consisting of a phenyl ring connected to an amino group via a two-carbon chain, and this fundamental framework serves as the basis for numerous bioactive compounds including neurotransmitters, hormones, and pharmaceutical agents.

The structural relationship between this compound and classical phenethylamines involves a modification of the standard two-carbon chain to a three-carbon propyl chain, creating what could be considered a homologated phenethylamine derivative. This structural modification introduces additional conformational flexibility and alters the spatial relationship between the aromatic ring and the amine functionality, potentially influencing the compound's interaction with biological targets and its overall pharmacological profile.

The substitution pattern on the aromatic ring, specifically the presence of methyl groups at the 3 and 4 positions, places this compound within the category of ring-substituted phenethylamine derivatives. This substitution pattern is significant because it modifies the electronic properties of the aromatic system and can influence the compound's stability, reactivity, and biological activity. The 3,4-dimethyl substitution pattern is relatively uncommon among naturally occurring phenethylamines but has been explored in synthetic derivatives for its potential to modulate biological activity.

| Structural Feature | Classical Phenethylamine | 1-(3,4-Dimethylphenyl)propan-1-amine |

|---|---|---|

| Carbon Chain Length | 2 carbons | 3 carbons |

| Ring Substitution | Variable | 3,4-dimethyl |

| Stereochemistry | Typically achiral | Chiral (R-configuration) |

| Amine Position | Terminal | Secondary carbon |

The phenethylamine structural framework has been extensively studied for its ability to interact with various biological targets, including monoamine transporters, receptors, and enzymes. While this compound represents a modified version of this framework, understanding its relationship to classical phenethylamines provides important insights into its potential biological properties and synthetic utility. The compound's position within this structural family also informs approaches to its synthesis and chemical modification, drawing upon the extensive knowledge base that has been developed for phenethylamine derivatives over decades of research.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-4-11(12)10-6-5-8(2)9(3)7-10;/h5-7,11H,4,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHOYDEIOTDWSJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Route

One common approach for preparing 1-(3,4-dimethylphenyl)propan-1-amine involves reductive amination of the corresponding ketone or aldehyde with ammonia or an amine source, followed by reduction:

- The 3,4-dimethylphenylpropan-1-one intermediate is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.

- Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere can be used for the reduction step.

- This method allows for the direct formation of the amine with control over stereochemistry when chiral catalysts or auxiliaries are employed.

Chiral Synthesis and Resolution

To obtain the (R)-enantiomer of 1-(3,4-dimethylphenyl)propan-1-amine, asymmetric synthesis techniques or resolution methods are applied:

- Use of chiral catalysts or chiral auxiliaries during the reductive amination or hydrogenation step to induce stereoselectivity.

- Resolution of racemic mixtures by crystallization of diastereomeric salts or chromatography.

- For example, asymmetric reduction of the corresponding prochiral ketone using chiral transition metal catalysts yields the desired enantiomer with high enantiomeric excess.

Salt Formation

The free base amine is converted to the hydrochloride salt by:

- Dissolving the free amine in a solvent such as isopropanol or acetone.

- Bubbling gaseous hydrogen chloride or adding a solution of hydrogen chloride in the solvent.

- Crystallization of the hydrochloride salt followed by filtration, washing, and drying.

This step improves the compound's stability, crystallinity, and ease of handling.

Example Preparation Procedure (Adapted from Related Compounds)

Although direct literature on this compound is limited, analogous compounds such as 1-(3,4-dimethoxyphenethyl)amino derivatives and related phenylpropanamine hydrochlorides have been prepared as follows:

| Step | Description | Conditions | Yield & Notes | |

|---|---|---|---|---|

| 1 | Preparation of epoxide intermediate (e.g., 3-(m-tolyloxy)-1,2-epoxypropane) | Reaction under nitrogen, cooling to 5-10°C | Intermediate isolated for next step | |

| 2 | Reaction of epoxide with 3,4-dimethoxyphenethylamine at 5-10°C for 10 hours | Seeding to induce crystallization, stirring at 10°C for 48 hours | Crude amine intermediate formed | |

| 3 | Dissolution in isopropanol and treatment with anhydrous hydrogen chloride | Reflux for 2 hours, seeding with hydrochloride crystals, cooling to 20°C | Hydrochloride salt isolated by filtration, drying | Yield ~78.6% (for related compound) |

This method illustrates a two-step synthesis involving nucleophilic ring opening of an epoxide by the amine followed by salt formation.

Data Table: Comparison of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 3,4-Dimethylphenylpropanone + NH3 or amine + reducing agent (NaBH3CN, Pd/C + H2) | Mild temperatures, catalytic hydrogenation or chemical reduction | Direct amine formation, scalable, stereoselective with chiral catalysts | Requires careful control of reduction conditions |

| Epoxide Ring Opening | Epoxide intermediate + 3,4-dimethylphenethylamine | Low temperature (5-10°C), prolonged stirring, seeding | High purity product, suitable for salt formation | Multi-step, sensitive to temperature and seeding |

| Chiral Resolution | Racemic amine + chiral acid (e.g., tartaric acid) | Crystallization | High enantiomeric purity | Additional separation step, lower overall yield |

| Salt Formation | Free base amine + HCl in isopropanol or acetone | Reflux or ambient temperature | Improves stability and handling | Requires solvent removal and drying |

Research Findings and Notes

- The epoxide ring-opening method, although originally developed for related methoxy-substituted phenethylamines, can be adapted to dimethyl-substituted analogues with suitable modifications.

- Reductive amination remains a versatile and widely used method for preparing substituted phenylpropanamines, especially when asymmetric catalysts are employed to achieve enantioselectivity.

- The hydrochloride salt formation is a standard practice to isolate and purify the amine, with solvent choice and seeding conditions affecting crystal quality and yield.

- Industrial scale preparation emphasizes minimizing side reactions, optimizing temperature control, and maximizing yield while ensuring stereochemical integrity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is conducted to explore its potential therapeutic effects and pharmacological properties.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)propan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. The specific pathways and targets depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Properties of 1-(3,4-Dimethylphenyl)propan-1-amine Hydrochloride and Analogues

Substituent Effects and Pharmacological Relevance

Positional Isomerism

- 3,4-Dimethyl vs. 2,4-Dimethyl: The positional isomer 1-(2,4-dimethylphenyl)propan-1-amine hydrochloride (CAS 1268982-48-4) shares the same molecular formula but differs in methyl group placement.

Substituent Type

- Methyl vs. The 3,4-difluoro analog (CAS 441074-78-8) introduces smaller electronegative groups, which may enhance bioavailability compared to bulkier methyl substituents .

- Methyl vs. Methoxy : The 3,5-dimethoxy variant (CAS 2061996-57-2) has larger, polar methoxy groups, significantly increasing molecular weight (231.72 g/mol) and altering solubility .

Stereochemistry

Purity and Commercial Availability

- The target compound and its 3,4-difluoro analog are available at ≥95% purity, ensuring reliability for experimental use .

- Storage conditions for 1-(2,4-dimethylphenyl)propan-1-amine hydrochloride specify room temperature, indicating stability under ambient conditions .

Research Implications and Limitations

- SAR Studies : Substituent position and type critically influence receptor affinity and metabolic pathways. For example, electron-donating methyl groups may enhance CNS penetration, while halogens could improve binding to polar targets.

- Data Gaps : Molecular weights and formulas for some analogs (e.g., 3,4-dichloro derivative) are unspecified, limiting direct comparisons.

- Stereochemical Ambiguities : Discrepancies in CAS numbers for enantiomers highlight the need for authoritative validation.

Biological Activity

1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride, commonly referred to as 1-(3,4-DMPA) hydrochloride, is a compound with significant potential in pharmacological research. Its structure consists of a propan-1-amine backbone substituted with a 3,4-dimethylphenyl group. This unique configuration influences its biological activity, particularly its interaction with neurotransmitter systems.

The molecular formula of 1-(3,4-DMPA) hydrochloride is , with a molecular weight of 199.72 g/mol. The presence of the amine functional group allows for various nucleophilic reactions, which are essential for synthesizing derivatives that may exhibit different biological activities. The compound is typically encountered as a hydrochloride salt, enhancing its solubility and stability in aqueous environments.

Neurotransmitter Interaction

1-(3,4-DMPA) has been studied for its effects on neurotransmitter systems, particularly those involving dopamine and norepinephrine . Preliminary findings suggest that it may act as a stimulant by influencing the release and reuptake of these neurotransmitters. This mechanism is similar to other compounds in its class, which are known to have stimulant properties.

Receptor Affinities

Research indicates that 1-(3,4-DMPA) interacts with several receptors in the central nervous system (CNS). The specific mechanisms and affinities for these receptors are still under investigation. However, its structural similarities to other psychoactive substances suggest potential for varied pharmacological effects.

Comparative Analysis with Related Compounds

The biological activity of 1-(3,4-DMPA) can be better understood by comparing it with structurally similar compounds. Below is a table summarizing some of these analogs:

| Compound Name | CAS Number | Key Characteristics |

|---|---|---|

| 1-(2-Methylphenyl)propan-1-amine hydrochloride | 1213597-00-2 | Similar stimulant properties but different side groups |

| 1-(4-Methylphenyl)propan-1-amine hydrochloride | 473732-70-6 | Exhibits different receptor affinities |

| 3-(3,4-Dimethylphenyl)propan-1-amine hydrochloride | 69331083 | Structural isomer with potentially different effects |

This comparison highlights how variations in substitution patterns can lead to distinct pharmacological profiles.

Pharmacological Studies

In one study examining the pharmacological properties of derivatives based on the propan-1-amine structure, compounds similar to 1-(3,4-DMPA) were shown to possess moderate activity against various CNS targets. These studies emphasized the need for further investigation into the specific interactions and therapeutic potentials of such compounds .

Synthetic Pathways

The synthesis of 1-(3,4-DMPA) involves multiple methods that allow for the production of both enantiomers. Each enantiomer may exhibit different biological activities, thus warranting detailed research into their respective effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride, and how can reaction conditions be optimized?

- The compound can be synthesized via reductive amination of 3,4-dimethylphenylpropan-1-one using sodium cyanoborohydride or other reducing agents under acidic conditions . Optimization involves adjusting pH, temperature (typically 0–25°C), and stoichiometric ratios to maximize yield. Reaction progress should be monitored via thin-layer chromatography (TLC) or LC-MS . For hydrochloride salt formation, gaseous HCl or concentrated HCl in anhydrous ether is used .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for verifying the aromatic methyl groups (δ ~2.2–2.4 ppm) and the amine proton environment (δ ~1.5–2.0 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z calculated for C₁₁H₁₈ClN) .

- Elemental Analysis: Validates stoichiometric Cl⁻ content to confirm hydrochloride salt formation .

Advanced Research Questions

Q. How can researchers determine enantiomeric purity in chiral derivatives of this compound?

- Chiral HPLC: Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to resolve enantiomers .

- NMR with Chiral Shift Reagents: Europium-based reagents induce splitting of signals for enantiomeric differentiation .

- Circular Dichroism (CD): Provides optical activity data for enantiomer-specific characterization .

Q. What methodological approaches are used to study receptor subtype selectivity in biological systems?

- Radioligand Binding Assays: Test affinity for serotonin (5-HT) or dopamine receptors using tritiated ligands (e.g., [³H]Ketanserin for 5-HT₂A) .

- Functional Assays: Measure cAMP accumulation or calcium flux in transfected HEK293 cells expressing target receptors .

- Molecular Docking: Computational models (e.g., AutoDock Vina) predict binding interactions with receptor active sites .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Accelerated Stability Studies: Expose the compound to pH 1–13 buffers at 40–60°C for 1–4 weeks. Monitor degradation via HPLC .

- Thermogravimetric Analysis (TGA): Determines decomposition temperatures (typically >200°C for hydrochloride salts) .

- Light Sensitivity: Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Meta-Analysis: Compare datasets using standardized assays (e.g., IC₅₀ values from identical cell lines) .

- Batch Reproducibility Testing: Synthesize multiple batches to assess consistency in activity .

- Pharmacokinetic Profiling: Evaluate metabolic stability (e.g., liver microsome assays) to rule out metabolite interference .

Q. How can computational modeling predict metabolic pathways and toxicity profiles?

- In Silico Tools: Use software like Schrödinger’s ADMET Predictor or SwissADME to identify probable Phase I/II metabolites (e.g., N-demethylation, glucuronidation) .

- Density Functional Theory (DFT): Calculates activation energies for metabolic reactions, highlighting potential toxic intermediates .

Methodological Best Practices

- Stereochemistry Control: Use chiral catalysts (e.g., (R)-BINAP) during synthesis to avoid racemization .

- Purification: Recrystallize from ethanol/diethyl ether for high-purity hydrochloride salts (>98% by UPLC) .

- Safety: Handle under fume hoods; avoid inhalation/contact (no SDS available; treat as hazardous) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.